

# 2-Amino benzamidoxime chemical properties and characterization

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## Compound of Interest

Compound Name: 2-Amino benzamidoxime

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An In-depth Technical Guide to 2-Aminobenzamidoxime: Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

## Abstract

2-Aminobenzamidoxime (ABAO) is a synthetic intermediate with significant utility in pharmaceutical synthesis and bioconjugation strategies.<sup>[1][2][3]</sup> Its unique chemical properties, particularly its rapid and stable reaction with aldehydes in aqueous solutions, make it a valuable tool for developing fluorescent probes and diversifying genetically encoded libraries.<sup>[1][4][5]</sup> This document provides a comprehensive overview of the core chemical properties, characterization methods, and key experimental protocols related to 2-Aminobenzamidoxime.

## Chemical Properties

2-Aminobenzamidoxime is a versatile molecule characterized by the presence of an aniline moiety and an ortho-nucleophilic group, which dictates its reactivity.<sup>[6]</sup>

## Physicochemical Data

The fundamental physicochemical properties of 2-Aminobenzamidoxime are summarized below.

Property	Value	Source
CAS Number	16348-49-5	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Molecular Weight	151.17 g/mol	<a href="#">[7]</a>
Formal Name	2-amino-N'-hydroxybenzenecarboximidamide	<a href="#">[2]</a> <a href="#">[7]</a>
Purity	≥97%	<a href="#">[2]</a> <a href="#">[3]</a>
UV λ <sub>max</sub>	208, 239, 312 nm	<a href="#">[2]</a> <a href="#">[3]</a>
SMILES	N/C(C1=CC=CC=C1N)=N\O	<a href="#">[2]</a> <a href="#">[3]</a>
InChI Key	CFZHYRNQLHEHJS-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[3]</a>

## Solubility

The solubility of 2-Aminobenzamidoxime has been determined in various solvent systems, which is critical for its application in both *in vitro* and *in vivo* experiments.

Solvent System	Solubility	Source
DMF	5 mg/mL	<a href="#">[2]</a> <a href="#">[3]</a>
DMSO	5 mg/mL	<a href="#">[2]</a> <a href="#">[3]</a>
Ethanol	5 mg/mL	<a href="#">[2]</a> <a href="#">[3]</a>
PBS (pH 7.2)	2 mg/mL	<a href="#">[2]</a> <a href="#">[3]</a>
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 5 mg/mL (33.08 mM)	<a href="#">[4]</a>
10% DMSO / 90% (20% SBE-β-CD in Saline)	≥ 5 mg/mL (33.08 mM)	<a href="#">[4]</a>
10% DMSO / 90% Corn Oil	≥ 5 mg/mL (33.08 mM)	<a href="#">[4]</a>

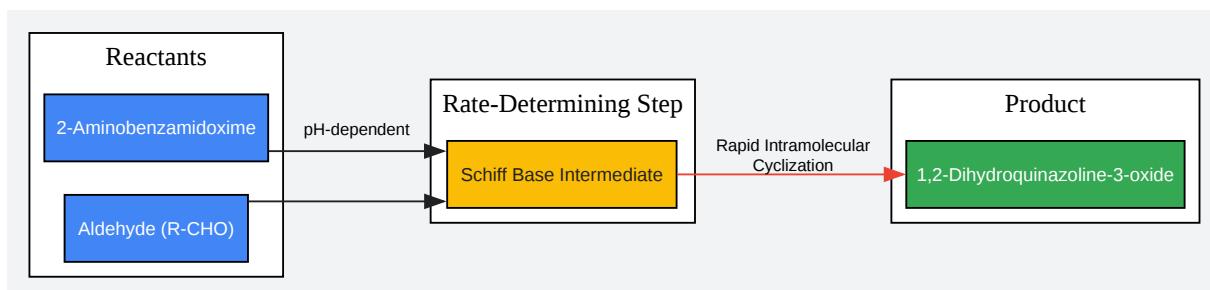
## Core Reactivity: Reaction with Aldehydes

A key chemical feature of 2-Aminobenzamidoxime is its rapid reaction with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline-3-oxides.[1][4][5] This reaction is notable for its efficiency and has been identified as one of the fastest known bio-orthogonal reactions.[6]

The process involves two main steps:

- Schiff Base Formation: This is the rate-determining step of the reaction.[1][4][6]
- Intramolecular Cyclization: Following the formation of the Schiff base, a rapid intramolecular ring closure occurs to yield the stable dihydroquinazoline derivative.[1][4][5][6]

The reaction rate is pH-dependent, suggesting that a protonated benzamidoxime acts as an internal general acid, facilitating the formation of the Schiff base.[1][4][5][6] Furthermore, the reaction can be accelerated by substituents on the aromatic ring that increase the basicity of the aromatic amine.[1][4][6] The product of this reaction, a dihydroquinazoline derivative, exhibits fluorescence, opening possibilities for the development of fluorogenic aldehyde-reactive probes.[6][8]



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Caption: Reaction of 2-Aminobenzamidoxime with an aldehyde.

## Characterization

The structural elucidation and confirmation of 2-Aminobenzamidoxime and its derivatives rely on standard spectroscopic techniques.

- **UV Spectroscopy:** As noted in the physicochemical data table, 2-Aminobenzamidoxime exhibits characteristic absorption maxima at 208, 239, and 312 nm.[2][3] This technique was also used to characterize its reaction kinetics with aldehydes.[6]
- **NMR Spectroscopy:** While specific <sup>1</sup>H and <sup>13</sup>C NMR data for the parent 2-Aminobenzamidoxime are not detailed in the provided results, NMR is a critical tool for characterizing its reaction products and derivatives.[6] For instance, detailed <sup>1</sup>H-NMR and <sup>13</sup>C-NMR data are available for various 2-aminobenzamide derivatives, which serve as structural analogs.[9][10] These studies show characteristic shifts for aromatic protons and carbons, as well as for the amide and amine functional groups.
- **Mass Spectrometry (MS):** MS is used to confirm the molecular weight and fragmentation patterns of 2-Aminobenzamidoxime derivatives, providing definitive structural evidence.[9][10]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is employed to identify the characteristic functional groups present in 2-Aminobenzamidoxime derivatives, such as N-H and C=O stretches.[9][10]

## Experimental Protocols

### Preparation of Stock and Working Solutions

Accurate preparation of solutions is paramount for reliable experimental outcomes.

Storage:

- Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4]
- For in vivo experiments, it is recommended to prepare working solutions freshly on the day of use.[4]

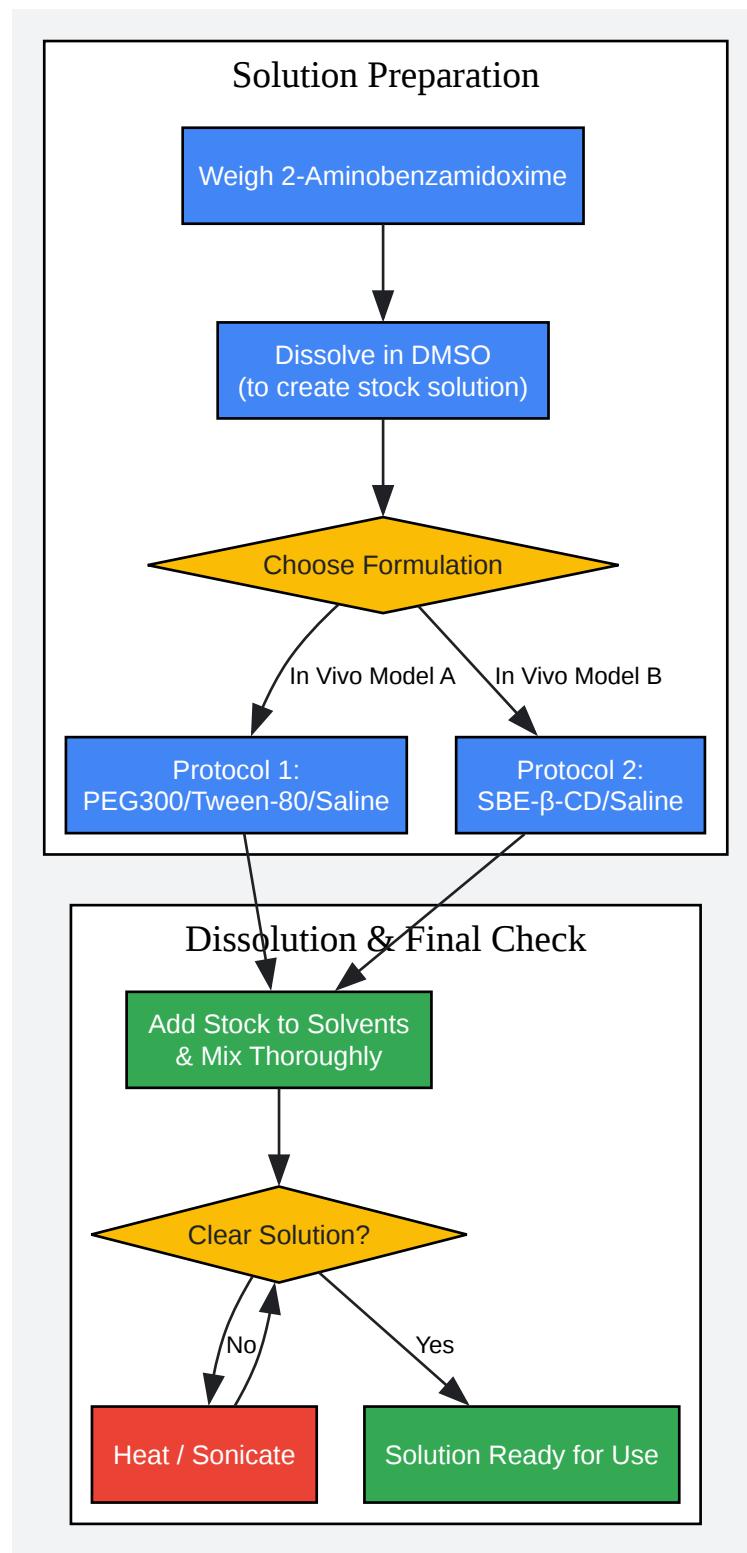
Protocol 1: Formulation with PEG300 and Tween-80 This protocol yields a clear solution with a solubility of  $\geq$  5 mg/mL.[4]

- Take a 1 mL working solution as an example.
- Add 100  $\mu$ L of a 50.0 mg/mL DMSO stock solution to 400  $\mu$ L of PEG300 and mix thoroughly.
- Add 50  $\mu$ L of Tween-80 and mix until uniform.
- Add 450  $\mu$ L of Saline to adjust the final volume to 1 mL.

Protocol 2: Formulation with SBE- $\beta$ -CD This protocol also yields a clear solution with a solubility of  $\geq$  5 mg/mL.[\[4\]](#)

- Take a 1 mL working solution as an example.
- Prepare a 20% SBE- $\beta$ -CD solution in Saline.
- Add 100  $\mu$ L of a 50.0 mg/mL DMSO stock solution to 900  $\mu$ L of the 20% SBE- $\beta$ -CD solution.
- Mix until the solution is clear.

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[\[4\]](#)

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Caption: Generalized workflow for preparing 2-Aminobenzamidoxime solutions.

## General Protocol for Reaction with Aldehydes

This protocol is based on the described reactivity for bioconjugation.[\[6\]](#)

- Buffer Preparation: Prepare an appropriate aqueous buffer. The reaction is pH-dependent, with rates observed to be fastest around pH 4.5.[\[6\]](#)
- Reactant Preparation: Dissolve the aldehyde-containing substrate (e.g., protein, peptide) in the prepared buffer. Dissolve the 2-Aminobenzamidoxime derivative in a suitable solvent (like DMSO) before diluting it into the reaction buffer.
- Reaction Initiation: Add the 2-Aminobenzamidoxime solution to the aldehyde-containing solution. A typical concentration for the ABAO derivative might be around 1 mM.[\[6\]](#)
- Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature). Reaction times can be rapid, with completion observed in as little as one hour.[\[6\]](#)
- Analysis: Monitor the reaction progress and characterize the product using analytical techniques such as HPLC, mass spectrometry, and fluorescence spectroscopy to detect the formation of the dihydroquinazoline derivative.[\[6\]](#)[\[8\]](#)

## Conclusion

2-Aminobenzamidoxime is a valuable chemical entity for researchers in drug development and chemical biology. Its well-defined physicochemical properties, predictable reactivity with aldehydes, and straightforward handling protocols make it an effective tool for a range of applications, from pharmaceutical synthesis to the development of advanced bioconjugation strategies and fluorescent probes. The information provided herein serves as a technical guide for the effective utilization of this compound in a research setting.

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